8-Benzylnaringenin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

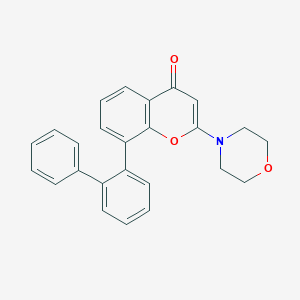

L’8-Benzylnaringénine est un composé flavonoïde dérivé de la naringénine, une flavanone naturelle que l’on trouve dans les agrumes. Ce composé est connu pour son activité estrogénique potentielle et a fait l’objet d’études pour ses divers effets biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’8-Benzylnaringénine implique généralement la benzylation de la naringénine. Une méthode courante consiste à utiliser le bromure de benzyle comme agent benzylant en présence d’une base telle que le carbonate de potassium. La réaction est généralement réalisée dans un solvant organique comme le diméthylformamide (DMF) sous reflux .

Méthodes de production industrielle

La production industrielle de l’8-Benzylnaringénine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le solvant et le catalyseur, est cruciale pour maximiser le rendement et la pureté. Des techniques de pointe comme la synthèse en continu et la biocatalyse peuvent également être utilisées pour améliorer l’efficacité et la durabilité.

Analyse Des Réactions Chimiques

Types de réactions

L’8-Benzylnaringénine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée à l’aide d’agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.

Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe benzyle, en utilisant des réactifs comme le méthylate de sodium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Méthylate de sodium dans le méthanol.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d’autres dérivés flavonoïdes.

Biologie : Étudié pour son activité estrogénique et ses effets potentiels sur la régulation hormonale.

Médecine : Étudié pour ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes potentielles.

Industrie : Utilisé dans le développement d’aliments fonctionnels et de nutraceutiques

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.

Biology: Investigated for its estrogenic activity and potential effects on hormone regulation.

Medicine: Studied for its potential anticancer, anti-inflammatory, and antioxidant properties.

Industry: Utilized in the development of functional foods and nutraceuticals

Mécanisme D'action

Le mécanisme d’action de l’8-Benzylnaringénine implique son interaction avec les récepteurs des œstrogènes. Il agit comme un phytoestrogène, se liant aux récepteurs des œstrogènes et modulant leur activité. Cette interaction peut influencer diverses voies cellulaires, notamment celles impliquées dans la prolifération cellulaire, l’apoptose et la régulation hormonale .

Comparaison Avec Des Composés Similaires

Composés similaires

8-Prenylnaringénine : Un autre flavonoïde prénylé présentant une activité estrogénique puissante.

Naringénine : Le composé parent de l’8-Benzylnaringénine, connu pour ses propriétés antioxydantes et anti-inflammatoires.

8-Benzylchrysine : Un flavonoïde benzylé présentant une forte affinité pour la P-glycoprotéine.

Unicité

L’8-Benzylnaringénine est unique en raison de sa benzylation spécifique en position 8, ce qui renforce son activité estrogénique par rapport à son composé parent, la naringénine. Cette modification structurelle influence également son interaction avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

Formule moléculaire |

C22H18O5 |

|---|---|

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

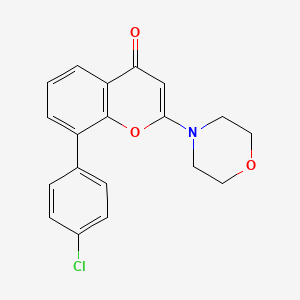

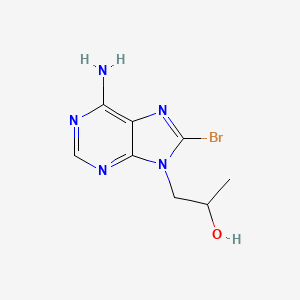

(2S)-8-benzyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C22H18O5/c23-15-8-6-14(7-9-15)20-12-19(26)21-18(25)11-17(24)16(22(21)27-20)10-13-4-2-1-3-5-13/h1-9,11,20,23-25H,10,12H2/t20-/m0/s1 |

Clé InChI |

JCMOCGVRZVEPSS-FQEVSTJZSA-N |

SMILES isomérique |

C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O |

SMILES canonique |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)CC3=CC=CC=C3)C4=CC=C(C=C4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.